molecular formula C13H16ClNO4S B2774840 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine CAS No. 1705765-74-7

1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2774840
CAS No.: 1705765-74-7
M. Wt: 317.78
InChI Key: CJZLYZRCFQTXPU-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine is a synthetic organic compound that belongs to the class of substituted phenyl methanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: 5-Chloro-2-methoxybenzaldehyde and 3-(methylsulfonyl)pyrrolidine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in organic reactions.

    Material Science: Incorporated into polymers or materials for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases like cancer or infections.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone
  • (5-Chloro-2-methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)propanone

Uniqueness

  • Structural Features : The presence of the methanone linkage and specific substituents like chloro and methoxy groups.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.
  • Applications : Distinct applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-12-4-3-9(14)7-11(12)13(16)15-6-5-10(8-15)20(2,17)18/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZLYZRCFQTXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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